molecular formula C7H8N2S B124690 3-Aminothiobenzamide CAS No. 78950-36-4

3-Aminothiobenzamide

Cat. No.: B124690
CAS No.: 78950-36-4
M. Wt: 152.22 g/mol
InChI Key: ZKWTUTBIHCNCKU-UHFFFAOYSA-N
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Description

3-amino Benzthioamide: is a synthetic intermediate that is useful in pharmaceutical synthesis. It is also known as 3-aminobenzenecarbothioamide. This compound is characterized by the presence of an amino group and a thioamide group attached to a benzene ring. It has a molecular formula of C7H8N2S and a molecular weight of 152.22 g/mol .

Scientific Research Applications

3-amino Benzthioamide has several applications in scientific research:

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino Benzthioamide can be achieved through various methods. One common method involves the reaction of aromatic aldehydes with thiourea in the presence of a catalyst. The reaction typically requires high temperatures and can be facilitated by ultrasound irradiation to reduce reaction time . Another method involves the reaction of aromatic nitriles with thioacetic acid in the presence of calcium hydride .

Industrial Production Methods: In industrial settings, the production of 3-amino Benzthioamide often involves the use of thionating reagents such as phosphorus pentasulfide or ammonium phosphorodithioate. These reagents facilitate the conversion of amides to thioamides under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-amino Benzthioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    Thioacetamide: Similar in structure but with a simpler alkyl group instead of the aromatic ring.

    Thiourea: Contains a similar thioamide group but lacks the aromatic ring.

    Benzothioamide: Similar structure but without the amino group.

Uniqueness: 3-amino Benzthioamide is unique due to the presence of both an amino group and a thioamide group attached to a benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-aminobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWTUTBIHCNCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366200
Record name 3-Aminothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78950-36-4
Record name 3-Aminobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78950-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78950-36-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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